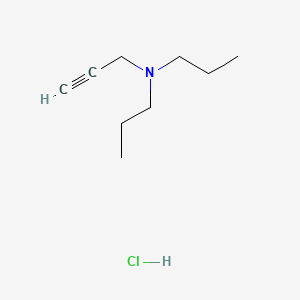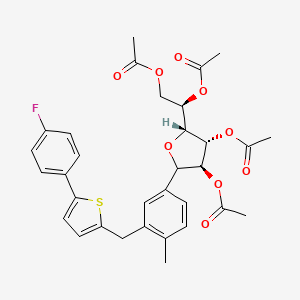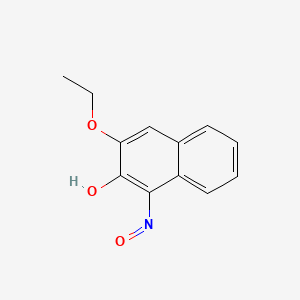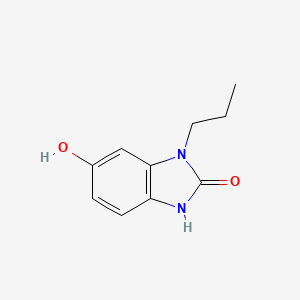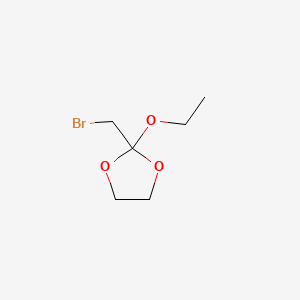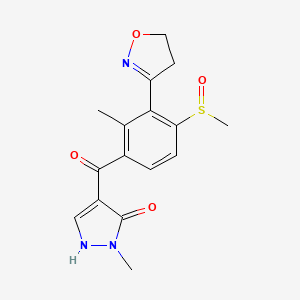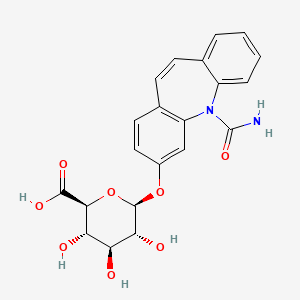
3-Hydroxy Carbamazepine beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Carbamazepine beta-D-Glucuronide is a metabolite of 3-Hydroxy Carbamazepine, which is used in the treatment of pain associated with trigeminal neuralgia. This compound is a glucuronide conjugate, which means it is formed by the addition of glucuronic acid to 3-Hydroxy Carbamazepine. This process enhances the solubility and excretion of the compound from the body.
Métodos De Preparación
The synthesis of 3-Hydroxy Carbamazepine beta-D-Glucuronide involves the glucuronidation of 3-Hydroxy Carbamazepine. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to 3-Hydroxy Carbamazepine. Industrial production methods may involve the use of microbial or enzymatic systems to achieve this transformation efficiently.
Análisis De Reacciones Químicas
3-Hydroxy Carbamazepine beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Aplicaciones Científicas De Investigación
3-Hydroxy Carbamazepine beta-D-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and excretion of 3-Hydroxy Carbamazepine.
Biology: It is used in studies of drug metabolism and pharmacokinetics to understand how the body processes and eliminates 3-Hydroxy Carbamazepine.
Medicine: It is used in clinical research to monitor the levels of 3-Hydroxy Carbamazepine and its metabolites in patients undergoing treatment for trigeminal neuralgia.
Industry: It is used in the pharmaceutical industry to develop and optimize formulations of 3-Hydroxy Carbamazepine
Mecanismo De Acción
The mechanism of action of 3-Hydroxy Carbamazepine beta-D-Glucuronide involves its conversion back to 3-Hydroxy Carbamazepine, which then exerts its effects by inhibiting sodium channel firing. This inhibition reduces the polysynaptic nerve response and helps control seizure activity . The molecular targets and pathways involved include voltage-gated sodium channels and the limbic system .
Comparación Con Compuestos Similares
3-Hydroxy Carbamazepine beta-D-Glucuronide is unique compared to other similar compounds due to its specific glucuronide conjugation, which enhances its solubility and excretion. Similar compounds include:
Carbamazepine: The parent compound, used to treat seizures and trigeminal neuralgia.
Oxcarbazepine: A derivative of carbamazepine with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine acetate: Another derivative with improved pharmacokinetic properties and fewer side effects
These compounds share similar therapeutic uses but differ in their metabolic pathways and pharmacokinetic profiles, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C21H20N2O8 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c22-21(29)23-13-4-2-1-3-10(13)5-6-11-7-8-12(9-14(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-9,15-18,20,24-26H,(H2,22,29)(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 |
Clave InChI |
NAXZOCXVDWEFKO-HBWRTXEVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



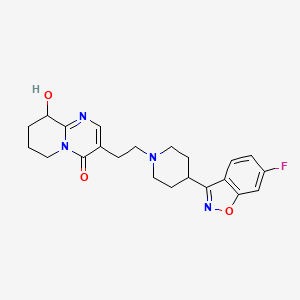
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

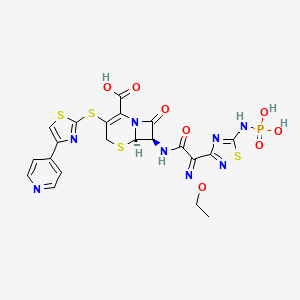
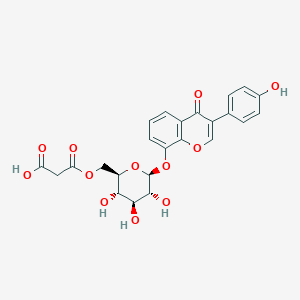
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
